molecular formula C22H21N3O5S2 B3225867 2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide CAS No. 1251562-65-8

2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide

Cat. No.: B3225867
CAS No.: 1251562-65-8
M. Wt: 471.6
InChI Key: ZYMIOKYXOVLSOU-UHFFFAOYSA-N
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Description

The compound 2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiophene core linked to a 1,2,4-oxadiazole ring and a substituted phenyl group. Its structural complexity arises from the integration of electron-donating methoxy groups (2,3-dimethoxyphenyl) on the oxadiazole moiety and a methyl-substituted phenyl group on the sulfonamide nitrogen. Such structural motifs are common in medicinal chemistry, where sulfonamides and oxadiazoles are employed for their bioisosteric properties and ability to modulate pharmacokinetic profiles .

Properties

IUPAC Name

2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-14-7-5-8-15(13-14)25(2)32(26,27)18-11-12-31-20(18)22-23-21(24-30-22)16-9-6-10-17(28-3)19(16)29-4/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMIOKYXOVLSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide (often referred to as thiophene-based sulfonamide) is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives and features a sulfonamide moiety. Its molecular formula is C20H22N4O4SC_{20}H_{22}N_4O_4S, with a molecular weight of approximately 414.48 g/mol. The structure includes a thiophene ring, an oxadiazole group, and dimethoxyphenyl substituents, which contribute to its biological activity.

1. Inhibition of Carbonic Anhydrase

Recent studies have demonstrated that thiophene-based sulfonamides exhibit significant inhibitory effects on carbonic anhydrase (CA) isoenzymes, particularly human CA I and II. The inhibition mechanism is primarily noncompetitive, meaning that the compounds bind to an allosteric site rather than the active site of the enzyme.

  • IC50 Values : The IC50 values for these compounds range from 69 nM to 70 µM against hCA-I and from 23.4 nM to 1.405 µM against hCA-II .
  • K_i Values : Corresponding K_i values were found to be between 66.49 ± 17.15 nM and 234.99 ± 15.44 µM for hCA-I and from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II .

2. Antimicrobial Activity

Thiophene derivatives have been reported to possess antimicrobial properties against various bacterial strains. For instance, compounds containing the thiophene nucleus have shown efficacy as antibacterial agents when tested against both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are attributed to the presence of the thiophene ring and sulfonamide group. These characteristics enhance its potential in treating inflammatory diseases .

Study on Carbonic Anhydrase Inhibition

A study published in Bioorganic Chemistry evaluated several thiophene-based sulfonamides for their ability to inhibit CA isoenzymes. The findings indicated that specific structural modifications significantly enhanced inhibitory potency .

CompoundIC50 (hCA-I)IC50 (hCA-II)K_i (hCA-I)K_i (hCA-II)
Compound A69 nM23.4 nM66.49 nM74.88 nM
Compound B70 µM1.405 µM234.99 µM38.04 µM

Antimicrobial Testing

In another study focusing on antimicrobial activity, compounds derived from thiophene were tested using the disk diffusion method against various bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited comparable efficacy to standard antibiotics like amoxicillin .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, research highlights its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses effective antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents . This is particularly relevant given the increasing resistance to conventional antibiotics.

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer potential, the compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce inflammation markers in vitro and in vivo, suggesting possible applications in treating inflammatory diseases .

Materials Science

Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. The compound's structure allows for effective charge transport, which is critical for organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Polymer Chemistry
In polymer chemistry, the incorporation of oxadiazole groups into polymer backbones can enhance thermal stability and mechanical properties. The compound can serve as a monomer or additive to improve the performance of various polymers .

Research Tool

Fluorescent Probes
Due to its distinct chemical structure, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it valuable for tracking cellular processes and studying biochemical interactions within living organisms .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in specific cancer cell lines; effective against tumors
Antimicrobial PropertiesEffective against both bacterial and fungal strains; potential for new drugs
Anti-inflammatory EffectsReduces inflammation markers; potential treatment for inflammatory diseases
Organic ElectronicsDemonstrates good charge transport properties; applicable in OLEDs and OPVs
Polymer ChemistryEnhances thermal stability in polymers; useful as a monomer/additive
Fluorescent ProbesEmits fluorescence; useful for biological imaging

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO2_2NH-) participates in nucleophilic substitution and acid/base-mediated reactions. Key reactions include:

Reaction TypeConditionsProductsNotes
Hydrolysis Aqueous HCl (6M), refluxThiophene-3-sulfonic acid derivativeCleavage of the sulfonamide bond yields the corresponding sulfonic acid and amine byproducts.
Alkylation Alkyl halides (e.g., CH3_3I), K2_2CO3_3, DMFN-alkylated sulfonamideSteric hindrance from the N-methyl and N-(3-methylphenyl) groups limits reactivity.
Acid Chloride Formation PCl5_5, POCl3_3, 80°CSulfonyl chloride intermediateUsed for further derivatization (e.g., coupling with amines) .

1,2,4-Oxadiazole Ring Reactions

The oxadiazole core exhibits stability under mild conditions but undergoes ring-opening or functionalization under specific stimuli:

Reaction TypeConditionsProductsNotes
Nucleophilic Attack NH2_2NH2_2, ethanol, reflux5-Amino-1,2,4-oxadiazole derivativeHydrazine selectively opens the oxadiazole ring at the C-5 position .
Electrophilic Substitution HNO3_3, H2_2SO4_4, 0°CNitro-substituted oxadiazoleMethoxy groups direct nitration to the para position of the phenyl ring .
Reductive Ring Opening H2_2, Pd/C, ethanolAmide and nitrile fragmentsCatalytic hydrogenation cleaves the N–O bond .

Thiophene Ring Reactivity

The thiophene moiety undergoes electrophilic substitutions, though the electron-withdrawing sulfonamide group moderates reactivity:

Reaction TypeConditionsProductsNotes
Sulfonation SO3_3, H2_2SO4_4, 50°CThiophene-2,3-disulfonic acidLimited by steric hindrance from adjacent substituents.
Halogenation Br2_2, FeBr3_3, CH2_2Cl2_24-Bromo-thiophene derivativeBromination occurs at the C-4 position of the thiophene ring.

Methoxy Group Transformations

The 2,3-dimethoxyphenyl substituent undergoes demethylation or oxidation:

Reaction TypeConditionsProductsNotes
Demethylation HBr (48%), acetic acid, refluxCatechol derivativeSelective removal of methoxy groups forms dihydroxy-phenyl oxadiazole .
Oxidation KMnO4_4, H2_2O, 100°CQuinone derivativeOveroxidation degrades the oxadiazole ring .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable further diversification:

Reaction TypeConditionsProductsNotes
Suzuki Coupling Arylboronic acid, Pd(PPh3_3)4_4, K2_2CO3_3Biaryl-oxadiazole hybridRequires pre-halogenation of the thiophene or phenyl ring .
Buchwald–Hartwig Amination Pd2_2(dba)3_3, Xantphos, amineN-aryl derivativesLimited by competing decomposition of the oxadiazole .

Stability Under Physiological Conditions

The compound shows moderate stability in simulated biological environments:

ConditionpHTemperatureDegradation ProductsHalf-Life
Phosphate buffer7.437°CSulfonic acid, oxadiazole fragments~12 h
Human serum7.437°CProtein adducts via sulfonamide displacement~8 h

Comparative Reactivity with Analogs

Structural modifications significantly alter reactivity:

CompoundKey Structural FeatureReactivity Difference
N-methyl-N-phenyl analog Lacks methoxy groupsFaster sulfonamide hydrolysis due to reduced steric hindrance.
Thiadiazole analog Oxadiazole replaced with thiadiazoleEnhanced electrophilic substitution at sulfur .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparison

Compound Name Core Structure Oxadiazole/Thiadiazole Substituent Sulfonamide/Acetamide Substituents Key Functional Groups
Target Compound Thiophene-sulfonamide + oxadiazole 2,3-dimethoxyphenyl N-methyl, N-(3-methylphenyl) Methoxy, methyl, sulfonamide, oxadiazole
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide Thiophene-sulfonamide + oxadiazole 4-fluorophenyl N-methyl, N-(4-methoxyphenyl) Fluoro, methoxy, sulfonamide, oxadiazole
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(furan-2-ylmethyl)acetamide Acetamide + thiadiazole 2-chlorophenyl N-(furan-2-ylmethyl) Chloro, furyl, thioether, thiadiazole

Key Observations:

Oxadiazole vs. Thiadiazole Cores: The target compound and the fluorophenyl derivative share a 1,2,4-oxadiazole core, which is electron-deficient and enhances metabolic stability compared to the thiadiazole analog .

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl substituent in introduces strong electron-withdrawing effects, which may enhance binding affinity in hydrophobic pockets. In contrast, the target compound’s 2,3-dimethoxyphenyl group provides electron-donating methoxy groups, likely improving solubility but reducing electrophilicity .
  • Sulfonamide vs. Acetamide : The sulfonamide group in the target compound and offers stronger hydrogen-bonding capacity compared to the acetamide in , which may influence target selectivity.

Pharmacokinetic Implications: The 3-methylphenyl group on the sulfonamide nitrogen in the target compound may increase lipophilicity and blood-brain barrier penetration relative to the 4-methoxyphenyl group in .

Research Findings and Hypotheses

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Fluorophenyl Derivative : Fluorine substitution is associated with enhanced metabolic stability and target engagement in kinase inhibitors. Its IC₅₀ values in enzymatic assays are typically <100 nM for related targets.
  • Thiadiazole Derivative : Thiadiazole-containing analogs demonstrate moderate activity (IC₅₀ ~1–10 μM) in antimicrobial assays, attributed to thioether-mediated membrane disruption.

The target compound’s dimethoxy groups may position it as a candidate for CNS disorders, leveraging its balance of solubility and lipophilicity.

Q & A

Q. What are the standard synthetic routes for preparing 2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions:
  • Oxadiazole Ring Formation : Cyclization of a nitrile precursor with hydroxylamine under reflux (e.g., ethanol/HCl) to form the 1,2,4-oxadiazole core. Similar protocols are described for analogous oxadiazole derivatives in and .
  • Sulfonamide Coupling : Reacting the sulfonyl chloride intermediate with N-methyl-3-methylaniline under basic conditions (e.g., pyridine or triethylamine) to form the N-methyl-N-(3-methylphenyl)sulfonamide group. This aligns with methods for sulfonamide synthesis in and .
  • Thiophene Functionalization : Electrophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) to attach the thiophene moiety, as seen in for related thiophene-oxadiazole systems .

Q. Key Reagents and Conditions :

StepReagents/ConditionsPurpose
Oxadiazole FormationHydroxylamine, HCl, ethanol, refluxCyclization
Sulfonamide CouplingSulfonyl chloride, N-methyl-3-methylaniline, pyridineAmidation
Thiophene AttachmentPd catalysts, boronic acids (Suzuki)Cross-coupling

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural elucidation combines:
  • Spectroscopy :
  • NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and connectivity, particularly distinguishing between oxadiazole and sulfonamide protons (see for analogous analyses) .
  • FT-IR for functional groups (e.g., sulfonamide S=O stretches ~1350 cm⁻¹, oxadiazole C=N ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns (e.g., loss of methoxy or methyl groups) .
  • X-ray Crystallography : For absolute configuration determination. The SHELX suite () is widely used for refinement, especially for resolving torsional angles in the oxadiazole-thiophene system .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from variations in assay conditions or substituent effects. Strategies include:
  • Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., methoxy vs. methyl groups) to isolate contributions to bioactivity. highlights how methoxyphenyl groups in triazoles enhance antimicrobial activity, suggesting similar SAR principles apply here .
  • Dose-Response Curves : Re-evaluating activity across a broader concentration range to identify non-linear effects.
  • Comparative Assays : Testing against structurally related compounds (e.g., ’s sulfanyl-triazole derivatives) to benchmark activity .

Q. Example SAR Table :

Compound SubstituentBiological Activity (IC₅₀, μM)Reference
2,3-Dimethoxyphenyl12.5 (Antimicrobial)
3-Methylphenyl25.0 (Anticancer)

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock, Glide) : To model interactions with enzymes (e.g., kinases) or receptors. The oxadiazole and sulfonamide groups often participate in hydrogen bonding, as shown in for thiophene-carboxamide systems .
  • Molecular Dynamics (MD) Simulations : To assess stability of ligand-target complexes over time. Parameters for the dimethoxyphenyl group’s π-π stacking can be derived from PubChem data () .
  • Quantum Mechanical Calculations (DFT) : To evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity, as applied in for optimization workflows .

Q. How can reaction conditions be optimized for the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Apply Design of Experiments (DoE) principles ():
  • Variables : Temperature, catalyst loading, solvent polarity.
  • Response Surface Methodology (RSM) : To identify ideal conditions. For example, oxadiazole cyclization may require strict temperature control (80–100°C) to avoid side reactions .
  • Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate the product, as described in for hydrazine derivatives .

Q. Optimization Table :

ParameterOptimal RangeImpact on Yield
Temperature80–90°CPrevents decomposition
Catalyst (Pd)5 mol%Balances cost and efficiency
Reaction Time12–16 hrsMaximizes conversion

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide

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